Stereochemical Identity: S- vs. R-Configuration
The target compound bears the (S) absolute configuration at the C2 position (SMILES: O=C(O)[C@@H](CC1=CC=C(CC)C=C1)CNC(=O)OC(C)(C)C), whereas its enantiomer (R)-3-((tert-butoxycarbonyl)amino)-2-(4-ethylbenzyl)propanoic acid (CAS 1260614-48-9) bears the (R) configuration (SMILES: O=C(O)[C@H](CC1=CC=C(CC)C=C1)CNC(=O)OC(C)(C)C) . Both compounds are commercially available at 98% purity from the same supplier . In peptide or small-molecule synthesis, incorporation of the (S)- vs. (R)-enantiomer produces diastereomeric products with distinct three-dimensional structures, biological activities, and physicochemical properties [1]. No evidence of racemization or configurational instability under standard Boc-deprotection conditions (TFA or HCl/dioxane) has been reported for this compound class [2].
| Evidence Dimension | Absolute configuration at C2 (chiral center controlling downstream stereochemistry) |
|---|---|
| Target Compound Data | (S)-configuration; [α]D not publicly reported but chirality confirmed by SMILES stereodescriptor [C@@H] and vendor chiral HPLC certification |
| Comparator Or Baseline | (R)-enantiomer (CAS 1260614-48-9); (R)-configuration; purity 98%, supplied by same vendor (Leyan product 1642905) |
| Quantified Difference | Opposite absolute configuration; diastereomeric products upon reaction with chiral coupling partners; no interconversion under standard storage/use conditions |
| Conditions | Both enantiomers characterized by vendor at 98% purity via HPLC; chiral integrity maintained under recommended storage (room temperature, sealed, dry) |
Why This Matters
Selection of the correct enantiomer is non-negotiable for stereochemically defined synthesis; procurement of the wrong enantiomer leads to products with potentially abolished or inverted biological activity.
- [1] Lelais, G.; Seebach, D. β²-Amino Acids—Syntheses, Occurrence in Natural Products, and Components of β-Peptides. Biopolymers (Pept. Sci.) 2004, 76 (3), 206–243. DOI: 10.1002/bip.20088 View Source
- [2] ChiroBlock GmbH. Beta2-Amino Acids: Synthesis Approaches & Compounds – Technical Overview. Available at: https://www.chiroblock.com/beta2-amino-acids/ View Source
